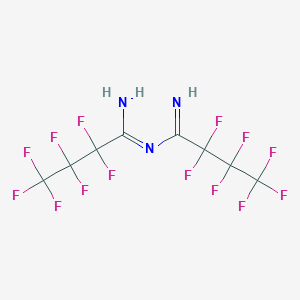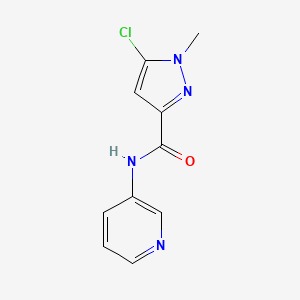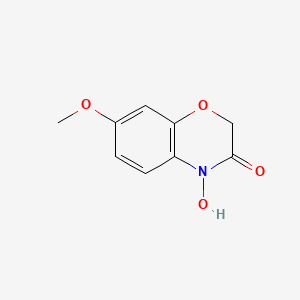
4-羟基-7-甲氧基-3,4-二氢-2H-1,4-苯并恶嗪-3-酮
描述
The compound 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is a derivative of the benzoxazinone class, which includes a variety of compounds known for their biological activities, such as phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds have been extensively researched for their potential applications in agriculture as natural herbicide models and in pharmaceutical development due to their bioactivity and ecological roles .
Synthesis Analysis
The synthesis of benzoxazinone derivatives, including those similar to 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one, has been explored in several studies. A general method for synthesizing functionalized 4H-1,2-benzoxazine derivatives, which are closely related to the compound of interest, has been described using trifluoromethanesulfonic acid to treat methyl 2-nitro-3-phenylpropionate, yielding good results . Additionally, novel synthetic methodologies have been employed to obtain lactams and malonamic acids related to the benzoxazinone structure, providing high yields and scalability .
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives is characterized by the presence of a benzoxazinone skeleton, which can be modified with various substituents to alter its properties. The position of substituents, such as methoxy groups, can affect the strength of intramolecular hydrogen bonds (IHB), which in turn influences the luminescence properties of these compounds . The stereochemistry of these compounds is also of interest, as the oxazinone ring can attain specific conformations, such as a half-chair conformation in certain derivatives .
Chemical Reactions Analysis
Benzoxazinone derivatives undergo various chemical reactions, including reactions with diazoalkanes to yield pyrazolo[3,4-h]-1,4-benzoxazin-6(6aH)-ones, with the reaction orientation phenomena being a subject of study . These compounds also exhibit properties of weak OH acids and can be readily methylated to form 4-methoxy derivatives . The reactivity of these compounds allows them to be used as precursors for other functionalized aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. For instance, the methoxy-substituted benzoxazinones show varying luminescence spectra based on the strength of the IHB, with shifts in the luminescence maximum and intensity changes . The acid properties of these compounds have been studied potentiometrically, revealing that they exist mainly in the neutral form in biological media and have pKa values ranging from 7.45 to 8.42 . The stability of these compounds can be an issue, as seen with the synthesis of 2-hydroxy-4,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one, which is very unstable in solution .
科学研究应用
化感物质特性和合成
4-羟基-7-甲氧基-3,4-二氢-2H-1,4-苯并恶嗪-3-酮(HMBOA)等化合物因其化感物质特性而备受关注,包括植物毒性、抗菌、拒食、抗真菌和杀虫作用。这些特性在禾本科植物中尤为显着。这些化合物(包括 HMBOA)的合成和分离方法已得到探索,展示了其潜在的农艺效用。例如,HMBOA 已从玉米和大麦等天然来源中获得,并且已经开发了相关化合物的合成方法 (Macias 等人,2006)。
生物活性代谢物和烷基化剂
HMBOA 也因其药理、农用化学和抗菌特性而有趣。它的生物活性代谢物 4-乙酰氧基-7-甲氧基-2H-1,4-苯并恶嗪-3(4H)-酮 (AMBOA) 表明 HMBOA 在代谢 O-酰化后可以在体内充当蛋白质和核酸的烷基化剂。这突出了它在这些作用的生物学机制中的潜在作用 (Hashimoto 等人,1991)。
抗真菌和诱变活性
HMBOA 及其衍生物,包括 DIMBOA 和 DIBOA,以其广泛的生物活性而闻名,例如抗真菌和诱变活性。这些化合物的构效关系对于了解其生物作用及其在药物和农艺中的潜在应用具有重要意义 (Hashimoto 和 Shudo,1996)。
生态作用和除草剂潜力
苯并恶嗪酮(如 HMBOA)的生态作用也是一个感兴趣的话题。它们的降解影响了产生苯并恶嗪酮的植物的生态行为。这种理解有助于开发新的生物测定技术和探索苯并恶嗪酮作为天然除草剂模型。它们的多功能性和相对简单的化学性质使它们成为有前途的生物活性化合物来源 (Macias 等人,2009)。
植物毒性和除草剂开发
已研究了苯并恶嗪酮(如 DIMBOA 和 DIBOA)的构效关系,包括其降解产物,以了解植物毒性作用。这项研究有助于阐明它们的生态作用,并根据它们的结构提出新的除草剂模型 (Macias 等人,2005)。
作用机制
Target of Action
The primary target of the compound 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is an enzyme known as 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase . This enzyme plays a crucial role in the defense mechanism of young plant parts against pests .
Mode of Action
The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the hydrolysis of the compound, leading to the production of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3 (4H)-one and D-glucose . This reaction is facilitated by the presence of water .
Biochemical Pathways
The compound is involved in the benzoxazinoid biosynthesis pathway . This pathway is significant in plants as it leads to the production of hydroxamic acids from hydroxamic acid glucosides . These hydroxamic acids are crucial for the plant’s defense against pests .
Pharmacokinetics
The enzymatic activity is highly correlated with plant growth , suggesting that the compound’s bioavailability may be influenced by the growth stage of the plant.
Result of Action
The enzymatic action on the compound results in the production of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3 (4H)-one and D-glucose . This reaction contributes to the plant’s defense mechanism against pests .
Action Environment
The enzymatic activity is influenced by environmental factors. For instance, it is reversibly inhibited by micromolar concentrations of Hg 2+ or Ag +, but irreversibly inhibited by alkylation in the presence of urea . Therefore, the compound’s action, efficacy, and stability can be influenced by the presence of these substances in the environment.
生化分析
Biochemical Properties
The compound 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one interacts with several enzymes and proteins. For instance, it has been found to interact with the ProDH and 4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside βD-glucoside enzymes, playing a crucial role in the defense mechanism of wheat against Fusarium pseudograminearum .
Molecular Mechanism
At the molecular level, 4-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one exerts its effects through binding interactions with biomolecules and changes in gene expression . It’s involved in enzyme inhibition or activation, which contributes to its overall biochemical activity.
Metabolic Pathways
4-Hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
属性
IUPAC Name |
4-hydroxy-7-methoxy-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-6-2-3-7-8(4-6)14-5-9(11)10(7)12/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLVQPDSTZQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220160 | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-hydroxy-7-methoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69884-05-5 | |
| Record name | 4-Hydroxy-7-methoxy-1,4-benzoxazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69884-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7-methoxy-1,4-benzoxazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069884055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one,4-hydroxy-7-methoxy | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00220160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-7-METHOXY-1,4-BENZOXAZINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLH8Y7KQK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the ecological role of 4-hydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA)?
A: DIMBOA, often found in its glucosylated form (DIMBOA-Glc), is a key benzoxazinoid defense chemical in maize (Zea mays) and other grasses [, , ]. It plays a crucial role in protecting seedlings and young plants from herbivores, pests, and pathogens [].
Q2: How does DIMBOA exert its protective effects?
A: Upon plant damage, DIMBOA-Glc is hydrolyzed by specific β-glucosidases, releasing the active DIMBOA aglycone [, ]. This aglycone has been shown to have toxic and deterrent effects on various insects and fungi [, ].
Q3: How do plants control the activation of DIMBOA?
A: The activation of DIMBOA is tightly regulated by the activity of β-glucosidase enzymes, such as ZMGlu1 and ZMGlu2 in maize []. These enzymes exhibit substrate specificity, influencing the type and amount of benzoxazinoids hydrolyzed and ultimately affecting the plant's defense response [, , ].
Q4: What are the structural features that determine the specificity of β-glucosidases towards DIMBOA?
A: Crystal structure analysis of ZMGlu1, a maize β-glucosidase, revealed that the aglycone specificity is determined by a specific binding pocket formed by several amino acid residues []. These residues, including Trp-378, Phe-198, Phe-205, and Phe-466, interact with the DIMBOA aglycone through stacking and hydrophobic interactions [].
Q5: Can the specificity of β-glucosidases be modified?
A: Research has demonstrated that altering specific amino acid residues in the aglycone binding site of β-glucosidases can change their substrate specificity [, ]. For example, replacing specific peptide sequences in the maize β-glucosidase (Glu1) with those from the sorghum β-glucosidase (Dhr1) enabled Glu1 to hydrolyze dhurrin, a substrate not normally recognized by Glu1 [].
Q6: How do the concentrations of DIMBOA and other benzoxazinoids vary in plants?
A: Studies on wheat varieties revealed that benzoxazinoid concentrations, including DIMBOA, vary significantly between cultivars and across different growth stages [, ]. Generally, concentrations are highest in early growth stages and decline as the plant matures []. Factors like environmental conditions and agricultural practices may also impact benzoxazinoid levels, but the inherent genetic differences between cultivars seem to be the primary determinant [].
Q7: How are benzoxazinoids, like DIMBOA, studied and quantified in plants?
A: Advanced analytical techniques, such as pressurized liquid extraction (PLE) coupled with solid-phase extraction and liquid chromatography-electrospray mass spectrometry (LC-MS/MS), are employed to extract, separate, and quantify individual benzoxazinoid compounds from plant samples []. This method allows for accurate detection and quantification of various benzoxazinoids, including DIMBOA and its glucosylated form [].
Q8: Can benzoxazinoids exuded by one plant influence neighboring plants?
A: Recent research demonstrated that rye (Secale cereale) plants exude significant amounts of DIMBOA-Glc, particularly when co-cultivated with hairy vetch (Vicia villosa) []. Interestingly, the neighboring hairy vetch plants were found to absorb the exuded DIMBOA-Glc through their roots and translocate it to their shoots, indicating potential plant-plant communication and interaction mediated by benzoxazinoids [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




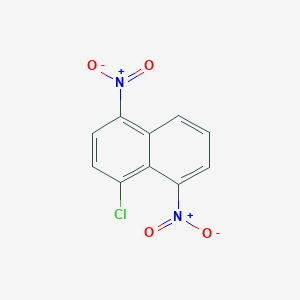


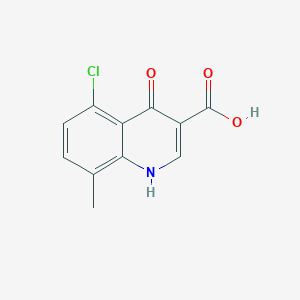



![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)

